molecular formula C15H16O2 B11879863 3-(2-Ethylnaphthalen-1-yl)propanoic acid

3-(2-Ethylnaphthalen-1-yl)propanoic acid

Cat. No.: B11879863
M. Wt: 228.29 g/mol
InChI Key: JBSCOUYHMRCSKX-UHFFFAOYSA-N
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Description

3-(2-Ethylnaphthalen-1-yl)propanoic acid is a naphthalene-derived carboxylic acid characterized by an ethyl substituent at the 2-position of the naphthalen-1-yl moiety and a propanoic acid chain at the 3-position. Naphthalene-based propanoic acids are often studied for their pharmacological activities, including roles in lipid metabolism and enzyme modulation .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-(2-ethylnaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C15H16O2/c1-2-11-7-8-12-5-3-4-6-13(12)14(11)9-10-15(16)17/h3-8H,2,9-10H2,1H3,(H,16,17)

InChI Key

JBSCOUYHMRCSKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)CCC(=O)O

Origin of Product

United States

Biological Activity

3-(2-Ethylnaphthalen-1-yl)propanoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-(2-Ethylnaphthalen-1-yl)propanoic acid
  • Molecular Formula : C14H16O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of 3-(2-Ethylnaphthalen-1-yl)propanoic acid typically involves the following steps:

  • Formation of the naphthalene derivative : The ethylnaphthalene moiety is synthesized through alkylation reactions.
  • Carboxylic acid introduction : The propanoic acid group is introduced via a carboxylation reaction.

Anticancer Activity

Research indicates that 3-(2-Ethylnaphthalen-1-yl)propanoic acid exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Leukemic HL60 cells : The compound showed significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The compound is believed to interact with receptors that regulate apoptosis and inflammation, potentially leading to enhanced cell death in cancerous cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 3-(2-Ethylnaphthalen-1-yl)propanoic acid:

  • In Vitro Studies :
    • A study evaluated the antiproliferative effects on HL60 cells, demonstrating a dose-dependent response where higher concentrations led to increased cell death .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound could modulate signaling pathways associated with apoptosis, further supporting its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of 3-(2-Ethylnaphthalen-1-yl)propanoic acid compared to similar compounds, a table summarizing key findings from various studies is presented below:

Compound NameIC50 (µM)Mechanism of ActionReference
3-(2-Ethylnaphthalen-1-yl)propanoic acid76Enzyme inhibition, receptor modulation
5-Methyl-6-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine50Kinase inhibition
Naphthalene derivativesVariesVarious (e.g., anti-inflammatory)

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(2-Ethylnaphthalen-1-yl)propanoic acid with related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(2-Ethylnaphthalen-1-yl)propanoic acid Ethyl (2, naphthalen-1-yl) C₁₅H₁₆O₂ 244.29 (estimated) Hypothesized lipid-modulating activity (inferred from analogs)
3-Naphthalen-1-ylpropanoic acid None C₁₃H₁₂O₂ 200.24 Base compound; used in polymer synthesis
3-(2-Methoxynaphthalen-1-yl)propanoic acid Methoxy (2, naphthalen-1-yl) C₁₄H₁₄O₃ 230.26 Enhanced solubility due to polar methoxy group
3-(Naphthalen-1-ylthio)propanoic acid Thioether (1, naphthalen-1-yl) C₁₃H₁₂O₂S 244.30 Potential enzyme inhibition via sulfur interactions

Key Observations :

  • Acidity: The electron-withdrawing propanoic acid group dominates acidity (pKa ~4–5), but substituents like ethyl may slightly reduce acidity relative to unsubstituted analogs .

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